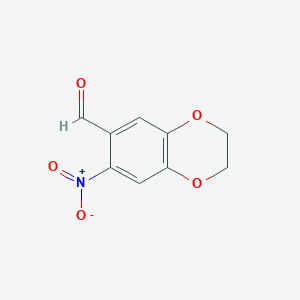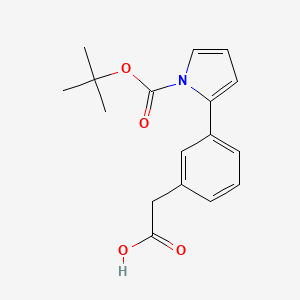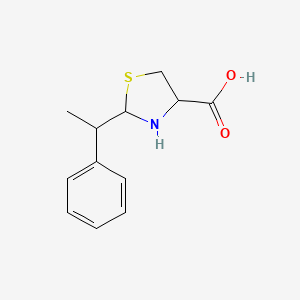
2-(1-Phenyl-ethyl)-thiazolidine-4-carboxylic acid
Descripción general
Descripción
- 2-(1-Phenyl-ethyl)-thiazolidine-4-carboxylic acid is a chemical compound resulting from the condensation of acetic acid and phenethyl alcohol .
- It is an ester found in various fruits and biological products.
- The compound is a colorless liquid with a rose and honey scent and a raspberry-like taste .
Synthesis Analysis
- Unfortunately, I couldn’t find specific information on the synthesis of this compound. Further research would be needed to explore its synthetic pathways.
Molecular Structure Analysis
- The molecular formula is C10H12O2 , with a molar mass of 164.20 g/mol .
- The compound’s structure consists of a thiazolidine ring with a phenethyl group attached to the fourth carbon, and a carboxylic acid group at the other end.
Chemical Reactions Analysis
- Due to the lack of specific data, I cannot provide detailed information on chemical reactions involving this compound.
Physical And Chemical Properties Analysis
- Physical Properties :
- Melting point : Approximately -31.1°C (colorless liquid).
- Boiling point : Approximately 232.6°C .
- Density : 1.088 g/cm³ .
- Chemical Properties :
- Flammable : Forms explosive mixtures with air on intense heating.
- May cause drowsiness or dizziness upon exposure.
- May cause serious eye irritation .
Aplicaciones Científicas De Investigación
Anticancer Activity
Thiazolidine derivatives have been explored for their potential in cancer therapy. One study synthesized and evaluated a family of antiproliferative thiazolidines, including modifications to the phenyl moiety of the thiazolidine ring. These modifications aimed to assess the impact on biological activity, leading to the development of compounds with promising anticancer properties. This suggests that thiazolidine derivatives can be tailored for specific anticancer activities by modifying their chemical structures (Onen-Bayram et al., 2015).
Antibacterial and Antifungal Agents
Thiazolidine compounds have also shown potential as antibacterial and antifungal agents. A study on the design, synthesis, and evaluation of 2-arylimino-3-aryl-thiazolidine-4-ones revealed that some compounds exhibited significant antibiofilm activity against Staphylococcus epidermidis. These findings indicate the potential of thiazolidine derivatives in combating bacterial biofilms and related infections (Pan et al., 2010).
Antioxidant Properties
Research into thiazolidine derivatives has also uncovered their antioxidant properties. A study synthesizing new thiazolidin-4-one derivatives and evaluating their potential antioxidant effects found that certain compounds exhibited high antioxidant activity, comparable to that of ascorbic acid. This highlights the potential of thiazolidine derivatives in oxidative stress-related applications (Apotrosoaei et al., 2014).
ERK1/2 Inhibitors for Cancer Therapy
A series of analogs of thiazolidine diones were synthesized and characterized for their potential as substrate-specific ERK1/2 inhibitors in human leukemia cells. This research points to the role of thiazolidine derivatives in developing new therapeutic agents targeting specific molecular pathways in cancer cells (Li et al., 2009).
Safety And Hazards
- Not classified as hazardous.
- Precautions include avoiding inhalation, skin contact, and eye exposure.
- Prevent fire extinguishing water from contaminating surface water or groundwater.
Direcciones Futuras
- Research on the synthesis, reactivity, and potential applications of this compound would be valuable.
Propiedades
IUPAC Name |
2-(1-phenylethyl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-8(9-5-3-2-4-6-9)11-13-10(7-16-11)12(14)15/h2-6,8,10-11,13H,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLKRSWKWLNJDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1NC(CS1)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349622 | |
| Record name | 2-(1-Phenyl-ethyl)-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Phenyl-ethyl)-thiazolidine-4-carboxylic acid | |
CAS RN |
83690-82-8 | |
| Record name | 2-(1-Phenyl-ethyl)-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(2-Maleimidoethoxy)ethylcarbamoyl]-PROXYL](/img/structure/B1620910.png)
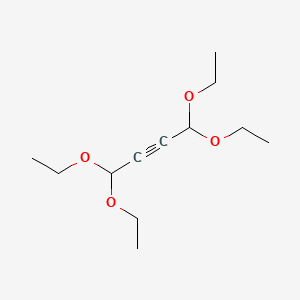


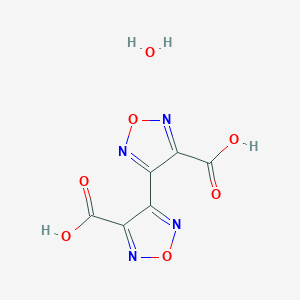
![2,2,6,6-Tetramethyl-4-[(trimethylsilyl)methylidene]-3,5-dioxa-2,6-disilaheptane](/img/structure/B1620917.png)
![pentasodium;2-[[5-[(Z)-[3-[[bis(carboxylatomethyl)amino]methyl]-2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene]-(2-sulfonatophenyl)methyl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxylatomethyl)amino]acetate](/img/structure/B1620918.png)

![9-chloro-5-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine](/img/structure/B1620923.png)

![1-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}ethan-1-one](/img/structure/B1620925.png)
![2-({[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}thio)aniline](/img/structure/B1620926.png)
